molecular formula C28H26F6N4S B8233948 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea

Cat. No.: B8233948
M. Wt: 564.6 g/mol
InChI Key: IIQBCCXHYIEQTC-AXNGDHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This thiourea derivative is a structurally complex organocatalyst and pharmaceutical intermediate characterized by a trifluoromethyl-substituted phenyl group and a bicyclic quinuclidine moiety fused with a quinoline ring. Its stereochemistry, defined by the (R)-configuration at the chiral center and the (2R,4S,5S)-azabicyclo[2.2.2]octane framework, is critical for its enantioselective catalytic activity and receptor-binding specificity. The compound’s molecular formula is C₃₀H₂₇F₆N₅S (approximate molar mass: 627.6 g/mol), with a density of ~1.39 g/cm³ and a predicted pKa of ~11.39, indicating moderate basicity . Its primary applications include asymmetric synthesis (e.g., enantioselective conjugate additions) and pharmaceutical research, though its toxicity profile (UN 2811, Hazard Code T) necessitates careful handling .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17+,24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBCCXHYIEQTC-AXNGDHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C29H28F6N4OS
  • Molecular Weight : 594.62 g/mol
  • CAS Number : 852913-25-8

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for several receptors, including opioid receptors, which are crucial for pain modulation. Studies indicate that similar compounds in its class exhibit high μ-opioid receptor selectivity, suggesting potential analgesic properties .
  • Enzyme Inhibition : Thiourea derivatives often act as enzyme inhibitors. Research indicates that compounds with thiourea moieties can inhibit enzymes involved in critical metabolic pathways, potentially leading to diverse therapeutic effects .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related analogs:

Activity Description Reference
Opioid Receptor AgonismExhibits high affinity for μ-opioid receptors, potentially offering analgesic effects.
Enzyme InhibitionInhibits metabolic enzymes, affecting various biochemical pathways.
CytotoxicityDemonstrates selective cytotoxic effects against certain cancer cell lines.
Antimicrobial ActivityShows efficacy against specific bacterial strains in preliminary studies.

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of thiourea derivatives similar to the compound . The results indicated that these compounds could effectively reduce pain responses in animal models through μ-opioid receptor activation. The IC50 values were significantly lower than those of traditional opioids like morphine, suggesting a promising alternative for pain management .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of thiourea derivatives revealed that certain modifications enhanced their activity against breast cancer cell lines. The study found that the presence of trifluoromethyl groups significantly increased cytotoxicity compared to non-fluorinated analogs. This suggests that the compound may be further explored for its potential as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

A preliminary investigation into the antimicrobial properties of related compounds showed promising results against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which warrants further exploration for potential therapeutic applications in treating infections .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets effectively.

Case Study: Anticancer Activity
A study assessed the anticancer properties of related thiourea compounds. The results indicated that derivatives with similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea could also demonstrate similar efficacy.

Drug Design and Development

The compound's structure allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) has shown that altering substituents on the thiourea or quinoline rings can lead to improved bioactivity and selectivity towards specific targets.

Example of Drug Design
In a study focusing on quinoline derivatives, modifications led to the identification of compounds with enhanced activity against specific receptors involved in cancer progression . This underscores the potential for 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea to be further developed into a lead compound for drug discovery.

In Silico Studies

Computational modeling and simulations have been employed to predict the interactions of this compound with various biological macromolecules. These studies help in understanding binding affinities and mechanisms of action.

Notable Findings
In silico docking studies have indicated favorable interactions between thiourea derivatives and target proteins involved in cancer signaling pathways . This computational approach aids in refining the design of new analogs with improved therapeutic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiourea derivatives with structural variations in stereochemistry, substituents, and bicyclic frameworks. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Differences Applications / Activity Physicochemical Properties
Target Compound (No CAS provided) (R)-configuration; (2R,4S,5S)-azabicyclo[2.2.2]octane; quinolin-4-ylmethyl group Asymmetric catalysis, pharmaceutical intermediate Molar mass ~627.6 g/mol; pKa ~11.39
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-... (852913-16-7) (S)-configuration; (1S,2S,4S,5R)-azabicyclo[2.2.2]octane; 6-methoxyquinolin-4-yl group Enantioselective nitro-Michael addition (chalcone synthesis); pharmaceutical synthesis Molar mass 594.61 g/mol; density 1.39 g/cm³
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-... (No CAS provided) (1R)-configuration; (2R,4S,5R)-azabicyclo[2.2.2]octane; 6-methoxyquinolin-4-yl group Research applications (exact role unspecified) Limited data; likely similar to CAS 852913-16-7
1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-... (1032509-40-2) Pyrrolidine substituent; lacks bicyclic framework Unspecified organic synthesis intermediate No data available

Key Findings :

Stereochemical Impact: The (R)-configuration in the target compound vs. the (S)-configuration in CAS 852913-16-7 significantly alters enantioselectivity in catalytic reactions. For example, the (S)-configured analog achieves >90% enantiomeric excess (ee) in nitro-Michael additions, whereas the (R)-variant may exhibit divergent selectivity .

Substituent Effects: The 6-methoxyquinolin-4-yl group in CAS 852913-16-7 improves solubility in polar solvents (e.g., methanol) compared to the non-methoxy-substituted target compound . Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for pharmaceutical applications .

Crystallographic Behavior: Co-crystallization with L-proline and methanol (CCDC 727265) in related analogs modifies crystal packing and solubility, suggesting strategies for optimizing the target compound’s formulation .

Toxicity and Handling :

  • All analogs share the UN 2811 classification (toxic if swallowed), but the absence of methoxy groups in the target compound may reduce acute toxicity compared to CAS 852913-16-7 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thiourea derivatives with bicyclic amine moieties?

  • Methodological Answer : Thiourea derivatives are typically synthesized via coupling reactions between isothiocyanates and amines. For example, benzoylisothiocyanate can react with amines in 1,4-dioxane under mild conditions to form thiourea adducts . In the case of bicyclic amines like the 1-azabicyclo[2.2.2]octane system, stereochemical control during amine preparation is critical. Pre-functionalization of the bicyclic amine with protecting groups (e.g., tert-butyldimethylsilyl) can improve regioselectivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm stereochemistry and substitution patterns (e.g., trifluoromethyl groups appear as distinct 19F^{19}\text{F} NMR signals).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the bicyclic quinoline moiety .

Q. What analytical methods are recommended for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • HPLC : Monitor degradation products under thermal stress (e.g., 40–60°C) or acidic/basic conditions.
  • Karl Fischer Titration : Quantify hygroscopicity, as trifluoromethyl groups may influence moisture sensitivity .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (2R,4S,5S)-1-azabicyclo[2.2.2]octane moiety?

  • Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries during bicyclic amine synthesis. For example, Sharpless epoxidation or enzymatic resolution can enforce enantiomeric purity. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB can separate diastereomers . Computational modeling (e.g., DFT calculations) can also predict steric hindrance and guide reaction design .

Q. What strategies optimize reaction yields for coupling the trifluoromethylphenyl and quinoline subunits?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time approaches in similar systems, reducing experimental iterations by 30–50% . Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility for oxidation-sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50_{50} measurements under identical buffer conditions). For example, discrepancies in enzyme inhibition may arise from differences in protein purity or assay interference from the trifluoromethyl group. Use orthogonal techniques like surface plasmon resonance (SPR) to confirm binding affinities .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., COMSOL Multiphysics) with machine learning to model reaction pathways. AI-driven platforms can predict side reactions involving the ethenyl group or thiourea’s sulfur atom, enabling pre-emptive optimization .

Key Research Recommendations

  • Stereochemical Challenges : Prioritize X-ray crystallography to resolve ambiguities in the bicyclic system .
  • Biological Assays : Include negative controls (e.g., thiourea derivatives without trifluoromethyl groups) to isolate structure-activity relationships .
  • Computational Integration : Leverage AI for real-time reaction monitoring and parameter adjustment in flow chemistry setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.